

# Technical Support Center: Protein Assay Interference by Disodium Sulfosuccinate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Disodium sulfosuccinate

Cat. No.: B1172014

[Get Quote](#)

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering interference from **disodium sulfosuccinate** in Bradford and BCA protein assays.

## Frequently Asked Questions (FAQs)

Q1: What is **disodium sulfosuccinate** and why might it be in my protein sample?

**Disodium sulfosuccinate** is an anionic surfactant. It is commonly used in various formulations for its emulsifying, wetting, and dispersing properties. In a research setting, it might be present in cell lysis buffers or as a component of a drug formulation being studied.

Q2: How does **disodium sulfosuccinate** interfere with the Bradford and BCA protein assays?

- **Bradford Assay:** The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a color change. Anionic surfactants like **disodium sulfosuccinate** can interfere with this process in a few ways. They can interact with the dye, leading to a false positive signal (high background absorbance), or they can bind to the protein, which may prevent the dye from binding correctly. This can result in either an overestimation or underestimation of the protein concentration.
- **BCA Assay:** The BCA (Bicinchoninic Acid) assay is generally more resistant to interference from detergents than the Bradford assay. However, high concentrations of certain surfactants can still interfere. The mechanism of interference can involve the chelation of copper ions,

which is a key step in the BCA assay's color development, potentially leading to inaccurate results.

Q3: Which assay, Bradford or BCA, is more suitable for samples containing **disodium sulfosuccinate**?

The BCA assay is generally the more suitable choice when anionic surfactants are present in the sample. It is known to be compatible with a wider range of detergents and at higher concentrations than the standard Bradford assay. However, it is always recommended to perform a compatibility test with your specific concentration of **disodium sulfosuccinate**.

Q4: Are there alternative protein assays that are compatible with **disodium sulfosuccinate**?

Yes, several alternative assays are known for their compatibility with detergents:

- **Detergent-Compatible Bradford Assays:** Several commercially available kits are modified versions of the Bradford assay that include reagents to counteract the interference from detergents.
- **Lowry Assay:** The Lowry assay, particularly modified versions like the DC™ Protein Assay, is designed to be compatible with detergents and reducing agents.
- **Amino Acid Analysis:** For the most accurate protein quantification, especially in the presence of interfering substances, amino acid analysis can be performed, although it is a more complex and time-consuming method.

## Troubleshooting Guides

Problem: High background absorbance in my Bradford assay blank containing **disodium sulfosuccinate**.

- **Possible Cause:** The **disodium sulfosuccinate** is directly interacting with the Coomassie dye, causing a color change even in the absence of protein.
- **Solution:**
  - **Use a Detergent-Compatible Bradford Assay:** These kits are formulated to minimize the interaction between the dye and detergents.

- Switch to the BCA Assay: The BCA assay is less prone to this type of interference from anionic surfactants.
- Remove the Interfering Surfactant: If switching assays is not possible, you can remove the **disodium sulfosuccinate** from your sample using protein precipitation methods (see Experimental Protocols).

Problem: My protein concentrations are inconsistent or lower than expected in the presence of **disodium sulfosuccinate**.

- Possible Cause: The surfactant may be interfering with the protein-dye or protein-copper interactions, leading to inaccurate readings.
- Solution:
  - Create a Matched Standard Curve: Prepare your protein standards (e.g., BSA) in the same buffer, including the same concentration of **disodium sulfosuccinate**, as your unknown samples. This can help to compensate for the interference.
  - Dilute Your Sample: If your protein concentration is high enough, diluting the sample can reduce the concentration of **disodium sulfosuccinate** to a non-interfering level.
  - Perform a Spike and Recovery Control: Add a known amount of protein to your sample containing **disodium sulfosuccinate** and measure the recovery. This will help you determine the extent of the interference.

## Data Presentation

The following tables provide an illustrative example of the potential interference of an anionic surfactant, like **disodium sulfosuccinate**, in Bradford and BCA assays. The data presented here is for illustrative purposes to demonstrate how to tabulate and interpret such data and is not based on experimental results with **disodium sulfosuccinate**.

Table 1: Illustrative Interference of an Anionic Surfactant in the Bradford Assay

Surfactant Conc. (%)	BSA (µg/mL)	Absorbance at 595 nm (AU)	Apparent Protein Conc. (µg/mL)	% Error
0	250	0.550	250	0%
0.1	250	0.750	341	+36.4%
0.5	250	0.980	445	+78.0%
1.0	250	1.250	568	+127.2%

Table 2: Illustrative Interference of an Anionic Surfactant in the BCA Assay

Surfactant Conc. (%)	BSA (µg/mL)	Absorbance at 562 nm (AU)	Apparent Protein Conc. (µg/mL)	% Error
0	250	0.400	250	0%
0.1	250	0.410	256	+2.4%
0.5	250	0.435	272	+8.8%
1.0	250	0.480	300	+20.0%

## Experimental Protocols

### Protocol 1: Acetone Precipitation for Surfactant Removal

This protocol is effective for removing many common interfering substances, including anionic surfactants, prior to performing a protein assay.

Materials:

- Protein sample containing **disodium sulfosuccinate**
- Cold acetone (-20°C)
- Microcentrifuge tubes

- Microcentrifuge
- Assay-compatible buffer for resuspension

Procedure:

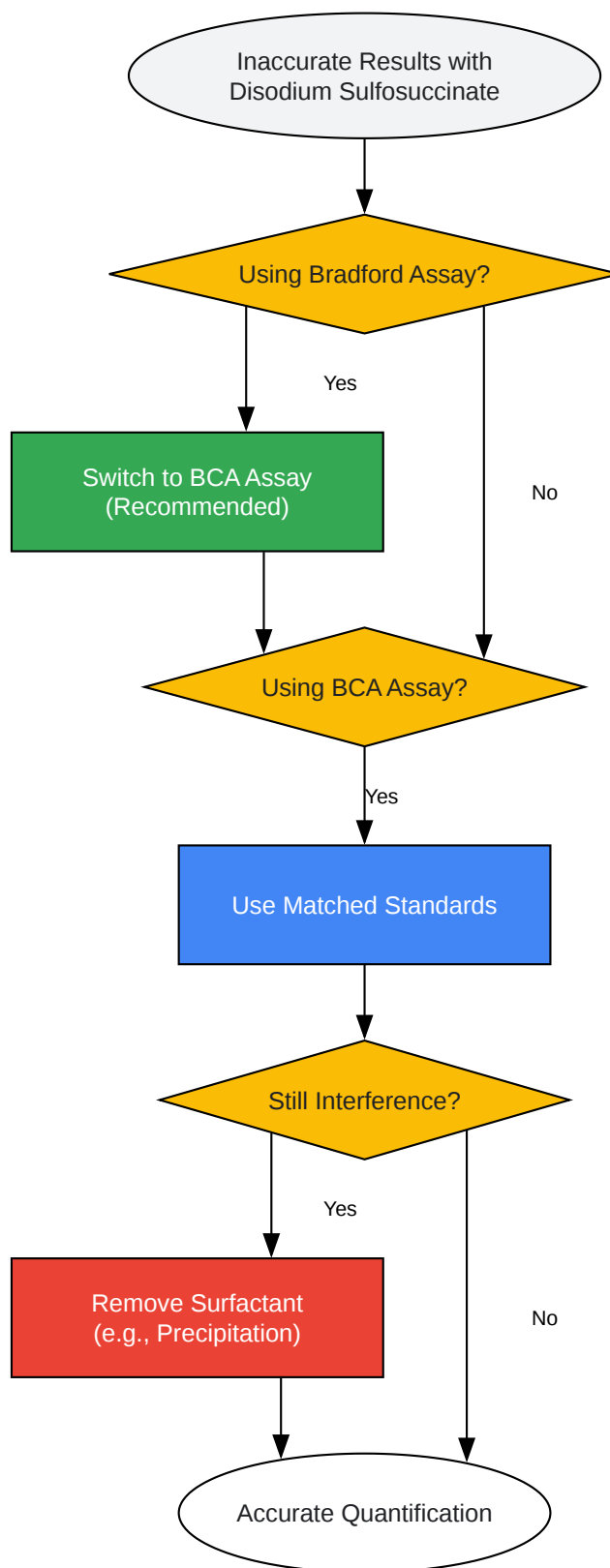
- Pipette your protein sample (e.g., 100  $\mu$ L) into a microcentrifuge tube.
- Add four volumes of cold acetone (400  $\mu$ L) to the tube.
- Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
- Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
- Carefully decant and discard the supernatant, which contains the **disodium sulfosuccinate**.
- Allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
- Resuspend the protein pellet in a known volume of buffer that is compatible with your chosen protein assay.
- Proceed with your protein assay protocol.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for selecting and troubleshooting a protein assay in the presence of **disodium sulfosuccinate**.



[Click to download full resolution via product page](#)

Caption: Logical steps for troubleshooting protein assay interference from **disodium sulfosuccinate**.

- To cite this document: BenchChem. [Technical Support Center: Protein Assay Interference by Disodium Sulfosuccinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172014#disodium-sulfosuccinate-interference-in-bradford-and-bca-protein-assays]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)